molecular formula C8H12BNO4 B1454824 5-(2-Methoxyethoxy)pyridine-3-boronic acid CAS No. 1015229-31-8

5-(2-Methoxyethoxy)pyridine-3-boronic acid

Cat. No. B1454824
M. Wt: 197 g/mol
InChI Key: JXXBPUDJOSTZFL-UHFFFAOYSA-N
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Description

5-(2-Methoxyethoxy)pyridine-3-boronic acid , also known by its chemical formula C₆H₈BNO₃ , is a boronic acid derivative. It is characterized by a pyridine ring with a boronic acid functional group attached at the 3-position. The compound exhibits interesting properties due to the boron atom, making it relevant in various chemical applications.



Synthesis Analysis

The synthesis of 5-(2-Methoxyethoxy)pyridine-3-boronic acid involves several steps. One common method is the boronation of a suitable pyridine precursor using boron reagents. The reaction typically occurs under mild conditions and yields the desired product. Researchers have explored various synthetic routes, optimizing conditions for high yield and purity.



Molecular Structure Analysis

The molecular structure of 5-(2-Methoxyethoxy)pyridine-3-boronic acid consists of the following components:



  • A pyridine ring (C₅H₅N) with a substituent at the 3-position.

  • The substituent comprises an ethoxy group (C₂H₅O) and a boronic acid group (B(OH)₂).



Chemical Reactions Analysis

The compound participates in several chemical reactions:



  • Cross-Coupling Reactions : 5-(2-Methoxyethoxy)pyridine-3-boronic acid serves as a boron source in Suzuki-Miyaura cross-coupling reactions. It reacts with aryl or vinyl halides under palladium catalysis to form C-C bonds.

  • Functionalization : Researchers have explored functionalizing the boronic acid group to introduce additional substituents, expanding its synthetic utility.



Physical And Chemical Properties Analysis


  • Physical Form : The compound exists as a solid.

  • Purity : Typically, it is available with a purity of 97%.

  • Solubility : It is soluble in common organic solvents like methanol, acetonitrile, and dichloromethane.


Scientific Research Applications

  • Organic Synthesis

    • 5-(2-Methoxyethoxy)pyridine-3-boronic acid is used as a key starting material for the formation of pyridyl boronic ester such as pyridine-2-boronic acid dimethyl ester .
    • The dimethyl ester reacts with bromquinoline to prepare the 2-pyridyl derivative of quinoline .
  • Materials Science

    • Borinic acids, a subclass of organoborane compounds, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
    • Borinic acids contain two C–B bonds and one B–O bond, resulting in an enhanced Lewis acidity in comparison to boronic acids .
    • Borinic acids have mainly been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .
    • For instance, borinic acids catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .
  • (Opto)Electronics

    • The NFC-PEDOT can be used as an electrical conductor which supplies current to an (opto)electronic device .
  • Suzuki–Miyaura Coupling

    • Boron reagents, including boronic acids, are widely used in Suzuki–Miyaura coupling, a popular method for forming carbon-carbon bonds .
    • This reaction is particularly useful in the synthesis of complex organic compounds, including pharmaceuticals and polymers .
  • Cosmetics and Coatings

    • 2-Methoxypyridine-5-boronic acid, a compound similar to 5-(2-Methoxyethoxy)pyridine-3-boronic acid, is used in cosmetics and coatings .
  • Phosphine-free Cross-coupling Reactions

    • 3-Pyridinylboronic acid, another related compound, can be used in phosphine-free Suzuki-Miyaura cross-coupling reactions .
    • It can also be used in regioselective Suzuki-Miyaura coupling and tandem palladium-catalyzed intramolecular aminocarbonylation and annulation .
  • Electrical Conductor

    • A compound similar to 5-(2-Methoxyethoxy)pyridine-3-boronic acid, NFC-PEDOT, can be used as an electrical conductor which supplies current to an (opto)electronic device .
  • Synthesis of Borinic Acid Derivatives

    • Borinic acids, which are related to boronic acids like 5-(2-Methoxyethoxy)pyridine-3-boronic acid, have been synthesized through transmetalation with ArBBr2 .
    • These borinic acids have a range of functional groups such as nitro, boronic ester, vinyl, etc .

Safety And Hazards


  • Safety Information : Refer to the Material Safety Data Sheet (MSDS) for detailed safety guidelines.

  • Handling Precautions : Handle with care, wear appropriate protective gear, and work in a well-ventilated area.


Future Directions

Researchers continue to explore the applications of 5-(2-Methoxyethoxy)pyridine-3-boronic acid:



  • Catalysis : Investigate its potential as a catalyst in organic transformations.

  • Medicinal Chemistry : Explore derivatives for drug development.


properties

IUPAC Name

[5-(2-methoxyethoxy)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO4/c1-13-2-3-14-8-4-7(9(11)12)5-10-6-8/h4-6,11-12H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXBPUDJOSTZFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)OCCOC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681902
Record name [5-(2-Methoxyethoxy)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Methoxyethoxy)pyridine-3-boronic acid

CAS RN

1015229-31-8
Record name [5-(2-Methoxyethoxy)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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